5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable diketone with hydrazine hydrate to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent to introduce the bromo substituent.
Formation of the triazole ring: The brominated pyrazole is reacted with an appropriate nitrile to form the triazole ring.
Introduction of the thiol group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the bromo substituent, to form debrominated derivatives.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-[2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substituents, which confer distinct chemical and biological properties. The bromo substituent, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5S/c1-10-7-5-6-8-14(10)23-16(19-20-17(23)24)11(2)9-22-13(4)15(18)12(3)21-22/h5-8,11H,9H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXRLGJPYIDMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C(C)CN3C(=C(C(=N3)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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